Benzenethiol, 4-(phenylethynyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenethiol, 4-(phenylethynyl)-, typically involves the reaction of 4-bromobenzenethiol with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for benzenethiol, 4-(phenylethynyl)-, are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 4-(phenylethynyl)-, can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Addition: The triple bond in the phenylethynyl group can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or iodine in the presence of a base.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.
Addition: Halogens like bromine or hydrogen gas in the presence of a palladium catalyst can be used for addition reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Halogenated or nitrated derivatives.
Addition: Dihalogenated or hydrogenated products.
Scientific Research Applications
Benzenethiol, 4-(phenylethynyl)-, has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of thiol-based bioconjugation and labeling techniques.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of benzenethiol, 4-(phenylethynyl)-, involves its ability to participate in various chemical reactions due to the presence of the thiol and phenylethynyl groups. The thiol group can form strong bonds with metals, making it useful in catalysis and material science. The phenylethynyl group can undergo addition and substitution reactions, allowing for the modification of the compound’s structure and properties .
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: The parent compound with a thiol group attached to a benzene ring.
Phenylacetylene: Contains a phenylethynyl group but lacks the thiol group.
4-Bromobenzenethiol: Similar structure but with a bromine atom instead of the phenylethynyl group.
Uniqueness
The presence of both functional groups allows for a wider range of chemical modifications and interactions compared to its similar compounds .
Properties
IUPAC Name |
4-(2-phenylethynyl)benzenethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDRMOUJZHZLOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454672 | |
Record name | Benzenethiol, 4-(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170159-25-8 | |
Record name | Benzenethiol, 4-(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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